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Compound of Interest

Compound Name: Manicol

Cat. No.: B1236642 Get Quote

Initial Note on "Manicol": Initial searches for "Manicol" yielded limited and ambiguous results.

The query was interpreted as a likely misspelling of "Mannitol," a well-documented sugar

alcohol with numerous derivatives used in the pharmaceutical industry. This guide therefore

focuses on the comparative analysis of Mannitol derivatives.

This guide provides a side-by-side comparison of two distinct classes of Mannitol derivatives:

halogenated derivatives with anticancer properties and the polymorphic forms of Mannitol itself,

which exhibit different physicochemical properties crucial for drug formulation. The information

is tailored for researchers, scientists, and drug development professionals, with a focus on

experimental data and methodologies.

Section 1: Comparison of Anticancer Mannitol
Derivatives
Several halogenated derivatives of Mannitol have been investigated for their efficacy as

anticancer agents. This section compares three such derivatives: Dibromomannitol (DBM),

Dibromodulcitol (DBD), and Dianhydrogalactitol (VAL-083). Direct head-to-head comparative

studies are limited; therefore, the following tables summarize available data from individual

clinical trials to facilitate a comparative assessment.
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Derivative Indication Comparator
Key Efficacy
Results

Adverse
Effects

Dibromomannitol

(DBM)

Chronic Myeloid

Leukemia (CML)
Busulfan

14/20 remissions

(vs. 15/20 for

busulfan). More

rapid leukocyte

count decrease,

but shorter

duration of

disease control

off-treatment

(median 26

months vs. 34

months for

busulfan). No

significant

difference in

blastic

transformation or

median survival

(44 months for

both).[1][2]

Myelosuppressio

n, increased skin

pigmentation,

amenorrhea,

pulmonary

fibrosis, cytologic

dysplasia (similar

to busulfan).[1]

Dibromodulcitol

(DBD)

Metastatic

Melanoma

(refractory to

DTIC and

nitrosourea)

Single-arm study

5/25 patients

experienced

clinically useful

objective

remissions.[3]

Hematologic

toxicity

(decrease in

WBC or platelet

count).[3]

Malignant

Glioma

Radiotherapy

alone

Median survival:

13.0 months (vs.

10.4 months).

Median time to

progression: 8.1

months (vs. 6.7

months).[4]

Hematologic

toxicity, nausea,

vomiting (less

than BCNU).[5]
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Acute

Lymphoblastic

Leukemia (ALL) /

Acute

Undifferentiated

Leukemia (AUL)

(maintenance

therapy in

children)

Cyclophosphami

de

Shorter duration

of remission

(p=0.04). Lower

incidence of CNS

leukemia.[6]

Similar to

cyclophosphamid

e, but no cystitis.

[6]

Dianhydrogalactit

ol (VAL-083)

Recurrent

Glioblastoma

(GBM) (failed

bevacizumab

and

temozolomide)

Single-arm,

dose-escalation

study

3 patients had a

response (stable

disease or partial

response) with a

maximum

response of 84

weeks.[7]

Dose-limiting

toxicity: Grade 4

thrombocytopeni

a at 50mg/m²/d.

Mild to moderate

lymphopenia and

thrombocytopeni

a at lower doses.

[7]

Newly

Diagnosed GBM

(unmethylated

MGMT promoter)

Historical control

Median

Progression-Free

Survival (PFS):

10.0 months (vs.

5.3-6.9 months).

Median Overall

Survival (OS):

16.5 months (vs.

12.7-16.0

months).[8]

Myelosuppressio

n. One possibly

related serious

adverse event.[8]

Mechanism of Action
The primary mechanism of action for these halogenated hexitol derivatives is attributed to their

function as alkylating agents, leading to the formation of cross-links in DNA and subsequent

cell death.[9]
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Dianhydrogalactitol (VAL-083) has a distinct mechanism that allows it to overcome common

resistance pathways in glioblastoma. It induces interstrand cross-links at the N7 position of

guanine, leading to DNA double-strand breaks and cell death.[10][11] This action is

independent of the MGMT (O6-methylguanine-DNA-methyltransferase) status, a common

mechanism of resistance to temozolomide.[10][11][12]

Signaling Pathway of Dianhydrogalactitol (VAL-083)
The following diagram illustrates the proposed signaling pathway for VAL-083, leading to

apoptosis in cancer cells.
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Dianhydrogalactitol (VAL-083)

Interstrand DNA Cross-links
(at Guanine-N7)
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ATM Activation

S/G2 Phase Cell Cycle ArrestPhosphorylation of H2A.X
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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